molecular formula C24H22N4O3 B2593977 1-{4-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]phenyl}pyrrolidine-2,5-dione CAS No. 2380069-37-2

1-{4-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]phenyl}pyrrolidine-2,5-dione

Cat. No.: B2593977
CAS No.: 2380069-37-2
M. Wt: 414.465
InChI Key: XBWAJQWQQXEYLY-UHFFFAOYSA-N
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Description

1-{4-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]phenyl}pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups and rings within its structure makes it a subject of interest for synthetic chemists and researchers.

Preparation Methods

The synthesis of 1-{4-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]phenyl}pyrrolidine-2,5-dione involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the azetidine and benzodiazole intermediates, followed by their coupling with the pyrrolidine-2,5-dione moiety.

    Synthesis of Azetidine Intermediate: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an alkyl halide under basic conditions.

    Preparation of Benzodiazole Intermediate: The benzodiazole ring is often synthesized via a condensation reaction between o-phenylenediamine and a carboxylic acid derivative.

    Coupling Reaction: The azetidine and benzodiazole intermediates are then coupled using a carbonylation reaction, typically in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Assembly: The final step involves the reaction of the coupled intermediate with pyrrolidine-2,5-dione under acidic or basic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-{4-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]phenyl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine or benzodiazole rings, facilitated by reagents like sodium hydride or lithium diisopropylamide.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and formation of simpler products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired reaction.

Scientific Research Applications

1-{4-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]phenyl}pyrrolidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors in the body.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, given its ability to interact with various biomolecules.

    Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the exploration of new chemical space.

Mechanism of Action

The mechanism of action of 1-{4-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]phenyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-{4-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]phenyl}pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    1-{4-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]piperidin-1-yl}ethan-1-one: This compound features a piperidine ring instead of a pyrrolidine ring, which may result in different biological activities and chemical properties.

    4-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(methylsulfanyl)pyrimidine-5-carbonitrile: The presence of a pyrimidine ring and a methylsulfanyl group introduces additional functional diversity, potentially leading to unique applications.

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-[3-(2-cyclopropylbenzimidazol-1-yl)azetidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c29-21-11-12-22(30)28(21)17-9-7-16(8-10-17)24(31)26-13-18(14-26)27-20-4-2-1-3-19(20)25-23(27)15-5-6-15/h1-4,7-10,15,18H,5-6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWAJQWQQXEYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)C(=O)C5=CC=C(C=C5)N6C(=O)CCC6=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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